2-Methyl-2,9-diazaspiro[5.5]undecane
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Overview
Description
2-Methyl-2,9-diazaspiro[5.5]undecane is a versatile organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of diazaspiro compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. The spirocyclic framework imparts rigidity and conformational stability, making it an attractive scaffold for drug design and development.
Scientific Research Applications
2-Methyl-2,9-diazaspiro[5.5]undecane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug design targeting various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-2,9-diazaspiro[5.5]undecane is the Endoplasmic Reticulum Stress Response (ERSR) pathway . This pathway is involved in protein folding and calcium signaling within cells . The compound acts as an activator of the ERSR, triggering a series of biochemical reactions aimed at restoring homeostasis within the endoplasmic reticulum .
Mode of Action
This compound interacts with its targets by depleting intracellular calcium stores . This depletion, along with the accumulation of unfolded proteins, activates the molecular chaperone GRP78 (glucose-regulated protein 78) . GRP78 then triggers the ERSR pathway, which attempts to restore balance within the endoplasmic reticulum .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ERSR pathway . When this pathway is activated, it attempts to restore homeostasis within the endoplasmic reticulum by facilitating protein folding and regulating calcium signaling . If the stress is too severe and the cell fails to adapt, apoptosis (programmed cell death) is induced .
Pharmacokinetics
The ADME properties of 2-Methyl-2,9-diazaspiro[5The compound’s ability to deplete intracellular calcium stores suggests that it is able to penetrate cellular membranes and exert its effects intracellularly .
Result of Action
The activation of the ERSR pathway by this compound results in a series of molecular and cellular effects. In particular, the compound has been shown to induce apoptosis-mediated cell death in several cancer cell lines, including patient-derived and 3D cultures of glioma cells . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Biochemical Analysis
Biochemical Properties
It is known that compounds with a diazaspiro core have been found to interact with various enzymes and proteins .
Cellular Effects
In cellular models, 2-Methyl-2,9-diazaspiro[5.5]undecane has been found to induce the endoplasmic reticulum stress response, leading to apoptosis-mediated cell death in several cancer cell lines, including patient-derived and 3D cultures of glioma cells .
Molecular Mechanism
It is believed to deplete intracellular Ca2+ stores, which can lead to apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,9-diazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts, such as acids or bases, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent oxidation.
Substitution: Various halogenating agents or nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted diazaspiro compounds with different functional groups.
Comparison with Similar Compounds
1,9-Diazaspiro[5.5]undecane: Known for its bioactivity and potential therapeutic applications.
3,9-Diazaspiro[5.5]undecane: Reported as a potent competitive γ-aminobutyric acid type A receptor antagonist.
4,9-Diazaspiro[5.5]undecane: Investigated for its dual μ-opioid receptor agonist and σ1 receptor antagonist activities.
Uniqueness: 2-Methyl-2,9-diazaspiro[55]undecane stands out due to its specific spirocyclic structure and the presence of a methyl group, which may influence its biological activity and chemical reactivity
Properties
IUPAC Name |
2-methyl-2,9-diazaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-8-2-3-10(9-12)4-6-11-7-5-10/h11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEJYKKRBBVADH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1)CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933714-00-2 |
Source
|
Record name | 2-methyl-2,9-diazaspiro[5.5]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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